

Spectroscopic Profile of 2,4,5-Trichlorophenetole: A Technical Guide

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Compound of Interest

Compound Name: 2,4,5-Trichlorophenetole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2,4,5-Trichlorophenetole**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and comparative data from structurally analogous molecules to offer a comprehensive analytical profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2,4,5-Trichlorophenetole**. These values are derived from established principles of spectroscopy and by comparison with related compounds such as 2,4,5-trichlorophenol and phenetole.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 7.5	s	-
H-6	~ 7.0	s	-
-O-CH ₂ -	~ 4.1	q	~ 7.0
-CH ₃	~ 1.4	t	~ 7.0

Disclaimer: Predicted values may vary from experimental results.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon Atom	Chemical Shift (δ , ppm)
C-1	~ 153
C-2	~ 128
C-3	~ 132
C-4	~ 126
C-5	~ 130
C-6	~ 115
-O-CH ₂ -	~ 65
-CH ₃	~ 15

Disclaimer: Predicted values may vary from experimental results.

Table 3: Predicted Infrared (IR) Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Intensity
C-H (Aromatic)	3100-3000	Medium
C-H (Aliphatic)	3000-2850	Medium
C=C (Aromatic)	1600-1475	Medium-Strong
C-O (Ether)	1250-1000	Strong
C-Cl	800-600	Strong

**Table 4: Predicted Mass Spectrometry (MS)
Fragmentation**

m/z	Ion
224/226/228	[M] ⁺ (Molecular Ion)
195/197/199	[M - C ₂ H ₅] ⁺
167/169/171	[M - C ₂ H ₅ O] ⁺

Note: The presence of three chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Experimental Protocols

While specific experimental data for **2,4,5-Trichlorophenetole** is not readily available, the following are general protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4,5-Trichlorophenetole** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ¹³C NMR Acquisition:
 - Acquire a carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ¹H NMR.
 - Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat Liquid:** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - **Solution:** Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
 - **Solid (if applicable):** Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

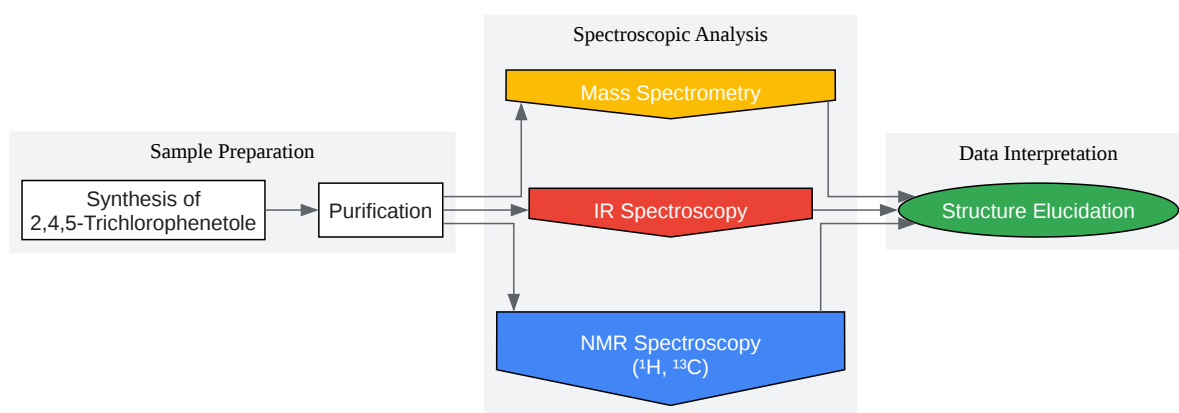
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and a molecular ion peak.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2,4,5-Trichlorophenetole**.



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Caption: Workflow for Spectroscopic Analysis.

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